molecular formula C12H10N8OS2 B5062209 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5062209
M. Wt: 346.4 g/mol
InChI Key: IRESZSMMEQZONW-UHFFFAOYSA-N
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Description

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining triazole and benzothiazole moieties, which are known for their diverse biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsThe final step often includes the formation of the acetamide linkage under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, anticancer, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.

    1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: Utilized in the development of energetic materials.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Exhibits a wide range of pharmacological activities.

Uniqueness

Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its versatility and utility in scientific research and industrial applications .

Properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N8OS2/c13-19-6-14-20-11(19)17-18-12(20)22-5-9(21)16-10-15-7-3-1-2-4-8(7)23-10/h1-4,6H,5,13H2,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRESZSMMEQZONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=CN4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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